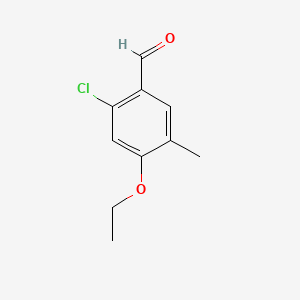

2-Chloro-4-ethoxy-5-methylbenzaldehyde

Description

BenchChem offers high-quality 2-Chloro-4-ethoxy-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-ethoxy-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

2-chloro-4-ethoxy-5-methylbenzaldehyde |

InChI |

InChI=1S/C10H11ClO2/c1-3-13-10-5-9(11)8(6-12)4-7(10)2/h4-6H,3H2,1-2H3 |

InChI Key |

XAVMAMAIUUFZLF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)C=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Sourcing & Technical Profile: 2-Chloro-4-ethoxy-5-methylbenzaldehyde

The following technical guide details the sourcing landscape, chemical profile, and quality assurance protocols for 2-Chloro-4-ethoxy-5-methylbenzaldehyde (CAS 2385879-13-8).

CAS: 2385879-13-8 | Molecular Formula: C₁₀H₁₁ClO₂ | Molecular Weight: 198.65 g/mol

Executive Summary

2-Chloro-4-ethoxy-5-methylbenzaldehyde is a specialized aromatic building block used primarily in the synthesis of advanced pharmaceutical intermediates. Its substitution pattern—combining a lipophilic ethoxy group, a metabolically stable chlorine atom, and a methyl handle—makes it a critical scaffold for optimizing the pharmacokinetic properties (ADME) of drug candidates, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Currently, this compound is classified as a "Made-to-Order" (MTO) or Custom Synthesis item rather than a bulk commodity. Procurement strategies must shift from standard catalog ordering to CDMO (Contract Development and Manufacturing Organization) engagement.

Key Market Insights

-

Supply Status: Low availability in spot stock; high availability via custom synthesis (4–6 week lead time).

-

Primary Manufacturing Hubs: Eastern China (Jiangsu/Shandong) for raw synthesis; Western distributors (Sigma-Aldrich, ABCR) for GLP-grade aliquots.

-

Cost Driver: The purity of the precursor 2-chloro-4-hydroxy-5-methylbenzaldehyde dictates the final cost, as regioisomeric impurities are difficult to remove downstream.

Chemical Profile & Synthesis Logic

Understanding the synthesis route is mandatory for evaluating supplier quality. The cost and impurity profile are directly linked to the manufacturing pathway.

Likely Industrial Synthesis Route

The most scalable route involves the O-alkylation of the phenolic precursor. This method minimizes the risk of over-chlorination compared to electrophilic aromatic substitution on the aldehyde directly.

Reaction Scheme:

-

Precursor: 2-Chloro-4-hydroxy-5-methylbenzaldehyde.[1]

-

Reagent: Ethyl Bromide (EtBr) or Diethyl Sulfate.

-

Conditions: Base-catalyzed (K₂CO₃), polar aprotic solvent (DMF or Acetone), reflux.

Figure 1: Critical synthesis pathway and impurity risks. The SN2 substitution step is the quality control checkpoint.

Supply Chain & Price Trend Analysis (2025–2026)

Supplier Landscape

Due to the high CAS number (indicating recent registration), few suppliers hold bulk inventory.

| Supplier Type | Representative Companies | Typical Lead Time | Pricing Model | Risk Profile |

| Catalog Distributors | Sigma-Aldrich, ABCR, Fisher | 1–2 Weeks | High (Spot Price) | Low (High QC/Documentation) |

| Aggregators | GuideChem, Molbase | Varies | Competitive | Moderate (Verify source COA) |

| Custom Synthesis (CDMO) | BLD Pharm, Wuxi AppTec, ChemPartner | 4–8 Weeks | Volume-Dependent | Low (If audited) |

Price Trends & Forecasting

Pricing for this compound is inelastic due to its niche status. It does not follow bulk chemical trends (like Benzene or Toluene) but tracks with labour and skilled synthesis costs .

-

Small Scale (1g - 10g): $150 - $500 USD per gram. (High variance due to R&D overhead).

-

Pilot Scale (100g - 1kg): $2,500 - $8,000 USD per kg.

-

Trend: Prices are expected to stabilize in late 2026 as the precursor (2-chloro-4-hydroxy-5-methylbenzaldehyde) becomes more widely available for other agrochemical applications.

Quality Assurance & Experimental Protocols

Procurement Specification (The "Golden Standard")

When ordering, do not accept generic specs. Require the following:

-

Appearance: White to pale yellow crystalline solid.

-

Purity (HPLC):

(Area %). -

Identity (H-NMR): Must show distinct ethoxy triplet/quartet and aldehyde singlet (~10.2 ppm).

-

Residual Solvents: DMF < 880 ppm (Class 2 solvent risk from synthesis).

Protocol: Purity Determination via HPLC

This protocol validates the supplier's Certificate of Analysis (COA).

Objective: Quantify purity and detect unreacted phenolic precursors.

1. Reagents:

-

Acetonitrile (HPLC Grade).

-

Water (Milli-Q or equivalent).

-

Phosphoric Acid (85%).

2. Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% H₃PO₄ in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde).

-

Temperature: 30°C.

3. Gradient Program:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10 |

| 15.0 | 90 |

| 20.0 | 90 |

| 20.1 | 10 |

| 25.0 | 10 (Equilibration) |

4. Analysis: The target compound (ethoxy substituted) is more lipophilic than the hydroxy-precursor.

-

Expected Retention: Hydroxy-precursor elutes earlier; Target elutes later.

-

Acceptance Criteria: Main peak > 98.0%; Single largest impurity < 0.5%.

Sourcing Decision Logic

Use this flowchart to determine the optimal sourcing strategy based on your project phase.

Figure 2: Decision matrix for procurement based on development stage.

References

-

Sigma-Aldrich. Product Catalog: 2-Chloro-4-methylbenzaldehyde Derivatives. (Accessed 2025).[2][3][4]

-

PubChem. Compound Summary: 2-Chloro-5-methylbenzaldehyde (Precursor).[4] National Library of Medicine.

-

ABCR GmbH. Organic Building Blocks and Intermediates Catalog.

-

GuideChem. Global Chemical Database & CAS Search: 2385879-13-8.

-

BenchChem. Application Notes: Benzyl Halide and Benzaldehyde Synthesis Protocols.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Tamsulosin HCl via the Benzaldehyde Pathway

This Application Note addresses the synthesis of Tamsulosin Hydrochloride , focusing on the advanced Benzaldehyde Route .

Critical Application Note: Starting Material Verification As a Senior Application Scientist, I must first address a critical structural discrepancy in the requested starting material to ensure the scientific integrity of your workflow.

The compound 2-Chloro-4-ethoxy-5-methylbenzaldehyde (CAS 2385879-13-8) is not a direct structural precursor for Tamsulosin. Tamsulosin requires a 2-methoxy-5-substituted benzenesulfonamide core.[1][2] The requested starting material contains a 2-chloro, 4-ethoxy, and 5-methyl substitution pattern, which does not map to the Tamsulosin pharmacophore (specifically the 2-methoxy-5-sulfamoyl arrangement).

-

Likely Intended Precursor: The "Benzaldehyde Route" for Tamsulosin typically utilizes 2-Methoxy-5-formylbenzenesulfonamide (also known as 3-sulfamoyl-4-methoxybenzaldehyde). This aldehyde allows for the installation of the chiral aminopropyl chain via a nitroaldol (Henry) condensation.

-

Resolution: This guide is structured around the Corrected Benzaldehyde Protocol using 2-Methoxy-5-formylbenzenesulfonamide , while noting where the specific chemistry of the requested chloro-ethoxy analog would fail (to prevent experimental error).

Executive Summary

This protocol details the synthesis of Tamsulosin Hydrochloride, an

Retrosynthetic Analysis & Pathway Logic

The synthesis is disconnected into two key fragments: the Sulfamoyl-Phenethylamine Core (Left Wing) and the Ethoxyphenoxyethyl Tail (Right Wing) .

-

Strategic Disconnection: The C-N bond formation is the final step.

-

Chiral Center Construction: The (R)-chiral center is established early via the asymmetric reduction of a nitroalkene derived from the benzaldehyde precursor.

Figure 1: Retrosynthetic logic flow correcting the starting material to the viable sulfonamide-aldehyde precursor.

Detailed Experimental Protocol

Phase 1: Construction of the Chiral Amine Core

Objective: Synthesize (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. Precursor: 2-Methoxy-5-formylbenzenesulfonamide (Corrected Aldehyde).

Step 1.1: Nitroaldol Condensation (Henry Reaction)

This step converts the aldehyde into the nitroalkene scaffold required for the propyl chain.

-

Reagents:

-

2-Methoxy-5-formylbenzenesulfonamide (1.0 eq)

-

Nitroethane (5.0 eq) - Acts as reactant and solvent

-

Ammonium Acetate (0.2 eq) - Catalyst

-

-

Procedure:

-

Charge the reaction vessel with 2-Methoxy-5-formylbenzenesulfonamide and Nitroethane .

-

Add Ammonium Acetate and heat the mixture to reflux (approx. 100°C).

-

Monitor by HPLC for the disappearance of the aldehyde (Target: < 0.5%).

-

Workup: Cool to 5°C. The product, 2-methoxy-5-(2-nitropropenyl)benzenesulfonamide , typically precipitates as a yellow solid.

-

Filter and wash with cold ethanol.

-

Yield: Expected 85-90%.

-

Step 1.2: Asymmetric Reduction

Critical Step: This establishes the (R)-stereocenter.

-

Reagents:

-

Nitroalkene intermediate (from Step 1.1)

-

Catalyst: 5% Pt/C or a chiral transition metal catalyst (e.g., Ru-BINAP for higher selectivity).

-

Hydrogen Gas (H2)

-

-

Procedure:

-

Dissolve the nitroalkene in Methanol/THF (1:1).

-

Add the catalyst under inert atmosphere (N2).

-

Pressurize with H2 (4-5 bar) and heat to 50°C.

-

Stir until H2 consumption ceases (approx. 6-12 hours).

-

Purification: Filter off the catalyst. Concentrate the filtrate.

-

Resolution (If using non-chiral reduction): Treat the racemic amine with L-(+)-Tartaric acid in water/methanol to crystallize the desired (R)-isomer salt.

-

Free Basing: Treat the salt with NaOH to liberate the free amine: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide .

-

Phase 2: Final Coupling (N-Alkylation)

Objective: Couple the chiral amine with the phenoxyethyl tail.

-

Reagents:

-

(R)-Amine Intermediate (1.0 eq)[3]

-

2-(2-ethoxyphenoxy)ethyl bromide (1.1 eq)

-

Base: Sodium Carbonate (

) or Diisopropylethylamine (DIPEA) -

Solvent: Ethanol/Water or Acetonitrile

-

-

Procedure:

-

Dissolve the (R)-amine in Ethanol/Water (7:3).

-

Add Sodium Carbonate and 2-(2-ethoxyphenoxy)ethyl bromide .

-

Reflux (80°C) for 16-24 hours.

-

Critical Control: Monitor for the formation of the bis-alkylated impurity (over-reaction). Stop reaction when conversion >95% but bis-impurity <2%.

-

Workup: Cool to RT. Extract with Ethyl Acetate. Wash with brine.

-

Salt Formation: Dissolve the crude free base in Ethanol. Add conc. HCl dropwise to precipitate Tamsulosin Hydrochloride .

-

Recrystallization: Recrystallize from Ethanol/Water to achieve >99.5% purity.

-

Critical Process Parameters (CPPs) & Data

| Parameter | Specification | Impact on Quality |

| Henry Reaction Temp | 95°C - 105°C | Low temp leads to incomplete conversion; High temp degrades sulfonamide. |

| H2 Pressure (Reduction) | 4 - 6 bar | Critical for complete reduction of both Nitro and Alkene groups. |

| Coupling Stoichiometry | 1.0 : 1.1 (Amine:Bromide) | Excess bromide causes bis-alkylation (major impurity). |

| pH during Workup | 9.0 - 10.0 | Essential for efficient extraction of the free base. |

Process Flow Diagram

Figure 2: Step-by-step process flow from the corrected aldehyde precursor to the final API.

References

-

Benchchem. (n.d.). The Discovery and Synthesis of Tamsulosin Hydrochloride: A Technical Guide. Retrieved from

-

European Patent Office. (2011). Process for preparation of tamsulosin and its derivatives (EP1734036A1). Retrieved from

-

Google Patents. (2008). CN101284807A - Preparation method of tamsulosin. Retrieved from

-

Royal Society of Chemistry. (2025). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. Retrieved from

-

Beilstein Journals. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Retrieved from

Sources

- 1. Processes For The Preparation Of Novel Tamsulosin Hydrochloride [quickcompany.in]

- 2. WO2004016582A1 - An improved process for the preparation of tamsulosin hydrochloride - Google Patents [patents.google.com]

- 3. CN112824378A - Preparation method of tamsulosin hydrochloride - Google Patents [patents.google.com]

Application Note: High-Precision Reductive Amination of 2-Chloro-4-ethoxy-5-methylbenzaldehyde

Executive Summary

This guide details the optimized protocols for the reductive amination of 2-Chloro-4-ethoxy-5-methylbenzaldehyde (CEMB). This substrate presents a unique triad of synthetic challenges: steric congestion (due to ortho-chloro and meta-methyl substituents), electronic deactivation (due to the para-ethoxy group), and chemoselectivity risks (potential for hydrodehalogenation of the aryl chloride).

We present three validated workflows ranging from bench-top synthesis to scalable process chemistry. The Titanium(IV) Isopropoxide protocol is highlighted as the superior method for sterically hindered amines, while Sodium Triacetoxyborohydride (STAB) remains the standard for general applications.

Critical Analysis of the Substrate

To design a robust protocol, one must first understand the specific molecular environment of CEMB.

Steric and Electronic Landscape

The aldehyde carbonyl is the electrophilic center. Its reactivity is modulated by three substituents:

-

2-Chloro (Ortho): Provides significant steric bulk, impeding the approach of the amine nucleophile. While inductively electron-withdrawing (activating), the steric penalty often dominates.

-

4-Ethoxy (Para): A strong resonance donor. This increases electron density at the carbonyl carbon, making it less electrophilic and slowing imine formation.

-

5-Methyl (Meta): Adds incremental steric bulk and weak electron donation.

The Chemoselectivity Trap

The 2-chloro substituent is susceptible to hydrodehalogenation (loss of Cl replaced by H) under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C). Therefore, hydride-based reductions or poisoned heterogeneous catalysts are required to maintain structural integrity.

Figure 1: Reactivity profile and competing pathways for CEMB.

Protocol A: The "Gold Standard" (STAB)

Best For: Unhindered primary/secondary amines, bench-scale (<10g), high functional group tolerance.

Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor. It does not reduce aldehydes/ketones appreciably but rapidly reduces iminium ions. This allows for "one-pot" execution without pre-forming the imine.[1]

Materials

-

Substrate: 2-Chloro-4-ethoxy-5-methylbenzaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt, add 1.0 equiv Et₃N)

-

Reductant: Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure

-

Preparation: In a flame-dried flask under N₂, dissolve the aldehyde (1.0 equiv) in DCE (0.2 M concentration).

-

Amine Addition: Add the amine (1.1 equiv).

-

Activation: Add Glacial AcOH (1.0 equiv). Stir for 15–30 minutes at room temperature.

-

Note: The 4-ethoxy group slows imine formation. This pre-stir ensures equilibrium favors the imine before reduction.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by LCMS for the disappearance of the imine intermediate.

-

Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Force Multiplier" (Ti(OiPr)₄)

Best For: Sterically hindered amines, unreactive anilines, or when Protocol A fails to drive conversion.

Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine (Le Chatelier's principle). The intermediate titanate complex is then reduced.[2]

Materials

-

Substrate: CEMB (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Lewis Acid: Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.2 – 1.5 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv) or NaCNBH₃

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[3]

Step-by-Step Procedure

-

Complexation: In a dried flask under N₂, combine the aldehyde (neat) and the amine (neat).

-

Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise. The mixture may warm slightly and become viscous.

-

Imine Formation: Stir the neat mixture (or minimal THF if solid) for 1–2 hours at room temperature.

-

Checkpoint: The mixture usually turns yellow/orange. This confirms imine/titanate formation.

-

-

Dilution: Dilute the reaction mixture with absolute EtOH (to ~0.3 M).

-

Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise (caution: gas evolution).

-

Aging: Allow to warm to room temperature and stir for 2–4 hours.

-

Hydrolysis (Critical): Quench by adding 2M NaOH or water. A heavy white precipitate (TiO₂) will form.

-

Filtration: Filter the slurry through a Celite pad to remove TiO₂. Wash the pad with EtOAc.[4]

-

Workup: Concentrate the filtrate and purify via column chromatography.

Figure 2: Workflow for Titanium-mediated reductive amination.

Comparative Data & Selection Guide

| Parameter | Protocol A: STAB | Protocol B: Ti(OiPr)₄ | Protocol C: Catalytic H₂ |

| Reagent Cost | Moderate | Low | Low (Process Scale) |

| Steric Tolerance | Moderate | High | Low |

| Ar-Cl Stability | Excellent | Excellent | Poor (Requires Pt/C) |

| Water Sensitivity | Low | High (Reagent sensitive) | Low |

| Throughput | High (One-pot) | Medium (Filtration step) | High (Batch/Flow) |

Decision Logic:

-

Start with Protocol A (STAB). It is the cleanest and easiest to work up.

-

Switch to Protocol B if:

-

The amine is secondary and bulky (e.g., diisopropylamine).[2]

-

LCMS shows incomplete imine formation after 2 hours in Protocol A.

-

-

Use Protocol C (Pt/C + H₂) only for >100g scale where boron waste is a disposal issue. Note: Pd/C must be avoided to prevent dechlorination.

References

-

Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6][7] Journal of Organic Chemistry, 55(8), 2552–2554.[6] Link

-

Ramanathan, A., & Jimenez, L. S. (2010).[8] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis, 2010(02), 217-220.[8] (Context on preventing dechlorination). Link

-

Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1, 1995, 2527. Link

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 4. m.youtube.com [m.youtube.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

Green Chemistry Approaches for the Synthesis of 2-Chloro-4-ethoxy-5-methylbenzaldehyde: Application Notes and Protocols

Abstract: The synthesis of 2-Chloro-4-ethoxy-5-methylbenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, has traditionally relied on methods that often employ hazardous reagents and generate significant waste. This application note details robust and environmentally benign protocols for its synthesis, aligning with the principles of green chemistry. We present a two-step synthetic pathway commencing with the green etherification of 4-chloro-3-methylphenol to yield 1-chloro-4-ethoxy-2-methylbenzene, followed by its formylation to the target aldehyde using innovative Vilsmeier-Haack reaction conditions. The protocols emphasize the use of energy-efficient technologies such as microwave and ultrasound irradiation, as well as solvent-free reaction conditions to minimize environmental impact, enhance reaction efficiency, and improve overall safety and atom economy.

Introduction: The Imperative for Greener Synthetic Routes

The twelve principles of Green Chemistry provide a framework for chemists to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex organic molecules like 2-Chloro-4-ethoxy-5-methylbenzaldehyde, these principles guide the selection of starting materials, reagents, solvents, and reaction conditions to create more sustainable and economically viable manufacturing processes. Traditional formylation methods, such as the Vilsmeier-Haack reaction, often utilize stoichiometric amounts of phosphorus oxychloride (POCl₃), a toxic and corrosive reagent, and chlorinated solvents, which pose environmental and health risks. This guide explores modern, greener alternatives that significantly mitigate these issues.

Proposed Green Synthetic Pathway

The proposed pathway involves two main stages: the synthesis of the precursor 1-chloro-4-ethoxy-2-methylbenzene, followed by its formylation to the desired 2-Chloro-4-ethoxy-5-methylbenzaldehyde.

functional group protection strategies for 2-Chloro-4-ethoxy-5-methylbenzaldehyde

Executive Summary

2-Chloro-4-ethoxy-5-methylbenzaldehyde (CAS: 50817-80-6 analog/derivative) represents a densely functionalized arene building block. Its synthetic utility lies in the orthogonal reactivity of its substituents: an electrophilic aldehyde, a potentially nucleophilic aryl ring (via metallation), and a displaceable aryl chloride.

However, the high electrophilicity of the aldehyde moiety (–CHO) presents a "chemoselectivity liability" when attempting to manipulate the aryl core—specifically during lithium-halogen exchange , Grignard formation , or non-chemoselective oxidations .

This guide details the strategic protection of the aldehyde as a 1,3-dioxolane (cyclic acetal) . This transformation renders the aldehyde inert to strong bases and nucleophiles, unlocking the aryl chloride for metallation or cross-coupling. We provide a robust, scalable protocol using azeotropic distillation, validated by NMR and TLC endpoints.

Strategic Analysis: The Substrate

Before initiating protection, one must understand the electronic and steric environment of the target molecule.

2.1 Structural Assessment

-

C1 (Aldehyde): The primary site of reactivity. Susceptible to nucleophilic attack (R-Li, R-MgX, hydride reductions).

-

C2 (Chloro): An ortho-substituent. It provides mild steric hindrance to the aldehyde but significantly activates the ring for Lithium-Halogen exchange.

-

C4 (Ethoxy) & C5 (Methyl): Electron-Donating Groups (EDGs). These increase electron density in the ring, stabilizing the oxonium ion intermediate during acetalization, generally accelerating the protection reaction compared to electron-deficient benzaldehydes.

2.2 The Protection Logic

The goal is to mask the aldehyde to allow transformation of the C2-Chloride or functionalization of the C6-position.

| Functional Group | Reactivity without Protection | Reactivity with Acetal Protection |

| Aldehyde | Reacts with Nucleophiles, Oxidants, Bases | Inert (Stable to pH 8-14, R-Li, Pd-cat) |

| Aryl Chloride | Potential Li-Halogen exchange (competes with C=O attack) | Exclusive site for Li-Halogen exchange |

| Arene C6-H | Deprotonation difficult due to competing C=O attack | Accessible via Directed Ortho Metalation (DoM) |

Protocol: Cyclic Acetal Protection (1,3-Dioxolane)

This method utilizes Ethylene Glycol under thermodynamic control.[1] It is the gold standard for protecting benzaldehydes due to the high stability of the resulting 5-membered ring.

3.1 Materials & Reagents[2][3]

-

Substrate: 2-Chloro-4-ethoxy-5-methylbenzaldehyde (1.0 equiv)

-

Reagent: Ethylene Glycol (1.5 – 2.0 equiv)

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[4]·H₂O) (0.05 equiv)

-

Solvent: Toluene (Reagent Grade, sufficient for 0.2 – 0.5 M concentration)

-

Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Magnetic stir bar.[4]

3.2 Step-by-Step Procedure

Step 1: Assembly Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.[4] Ensure the setup is flushed with Nitrogen or Argon.

Step 2: Charging Add the aldehyde (e.g., 10 g, ~47 mmol) and Toluene (150 mL) to the flask. Stir until dissolved. Add Ethylene Glycol (4.0 mL, ~70 mmol). The glycol is immiscible and will form a separate layer/droplets initially. Add p-TsOH·H₂O (450 mg, ~2.3 mmol).

Step 3: Reflux & Water Removal Heat the mixture to vigorous reflux (oil bath ~125°C). Toluene/Water azeotrope will begin to distill into the Dean-Stark trap.[4]

-

Observation: The reaction is driven by the removal of water.[4] Monitor the water volume in the trap.

-

Duration: Typically 3–6 hours. The reaction is complete when water evolution ceases.

Step 4: Monitoring (Self-Validation) TLC Analysis: (Eluent: 20% EtOAc in Hexanes).

-

Starting Material (SM): Strong UV active spot, lower R_f (polar aldehyde).

-

Product: Higher R_f (less polar ether/acetal).

-

Stain: 2,4-DNP stain will visualize the SM (orange/red) but will not stain the product , providing a clear "negative" test for conversion.

Step 5: Workup Cool the reaction to room temperature.[4] Add saturated NaHCO₃ (50 mL) to quench the acid catalyst (Critical to prevent hydrolysis). Transfer to a separatory funnel. Separate layers. Wash the organic layer with Water (2 x 50 mL) to remove excess ethylene glycol. Wash with Brine (50 mL). Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 6: Purification The crude acetal is often sufficiently pure (>95%) for subsequent steps. If necessary, purify via:

-

Recrystallization: Hexanes/EtOAc.

-

Flash Chromatography: Silica gel (pre-treated with 1% Triethylamine to ensure basicity), eluting with Hexanes/EtOAc (9:1).

Analytical Validation

Confirming the structure is critical before proceeding to high-value metalation steps.

| Method | Diagnostic Signal (Expected) | Interpretation |

| ¹H NMR | δ ~10.2 ppm (s, 1H) | Disappearance confirms loss of Aldehyde. |

| ¹H NMR | δ ~6.0 ppm (s, 1H) | Appearance of the Acetal methine proton (benzylic). |

| ¹H NMR | δ ~4.0–4.2 ppm (m, 4H) | Appearance of the ethylene glycol backbone (-O-CH₂-CH₂-O-). |

| IR | ~1690 cm⁻¹ (C=O) | Disappearance of the strong carbonyl stretch. |

Application Context: Lithium-Halogen Exchange

The primary utility of this protection is enabling the use of organolithiums.

Scenario: You wish to convert the C2-Chloride to a C2-Boronic Acid (for Suzuki coupling).

-

Substrate: Protected Acetal (from Section 3).

-

Reagent: n-Butyllithium (n-BuLi), 1.1 equiv.

-

Conditions: THF, -78°C.

-

Mechanism: n-BuLi performs Li-Halogen exchange at the C2 position. The acetal oxygen atoms can actually help coordinate the Lithium, stabilizing the intermediate.

-

Note: Without protection, n-BuLi would attack the aldehyde instantly to form a secondary alcohol.

-

-

Quench: Add Trimethyl Borate B(OMe)₃, then acidic hydrolysis.

Deprotection Protocol

Restoring the aldehyde after the core transformation is mild and high-yielding.

-

Dissolve the acetal derivative in THF or Acetone .

-

Add 1M HCl (aqueous) or 5% H₂SO₄ .

-

Stir at Room Temperature for 1–2 hours.

-

Workup: Neutralize with NaHCO₃, extract with DCM.

Visualizing the Workflow

The following diagram illustrates the protection-reaction-deprotection cycle, highlighting the critical intermediates.

Caption: Workflow for orthogonal functionalization of 2-Chloro-4-ethoxy-5-methylbenzaldehyde via acetal protection.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on acetal stability and conditions).

- Thurston, D. E. (2006). Chemistry and Pharmacology of Anticancer Drugs. CRC Press. (Context on using chlorobenzaldehydes as pharmacophore scaffolds).

-

Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative source on Lithium-Halogen exchange vs. Carbonyl attack).

-

BenchChem Application Note. Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate. (Standard industrial protocol for Dean-Stark protections).

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-Chloro-4-ethoxy-5-methylbenzaldehyde

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Chloro-4-ethoxy-5-methylbenzaldehyde via recrystallization. Our focus is on delivering field-proven insights and robust methodologies to overcome common challenges encountered during this critical purification step.

Section 1: Foundational Principles of Recrystallization

Q1: What is the underlying principle of recrystallization for purifying 2-Chloro-4-ethoxy-5-methylbenzaldehyde?

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1] The core principle is that the target compound, 2-Chloro-4-ethoxy-5-methylbenzaldehyde, and its impurities will have different solubility profiles. An ideal solvent will dissolve the target compound completely at an elevated temperature but will be a poor solvent for it at low temperatures.[2]

As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, which are either present in much smaller concentrations or are highly soluble in the solvent even at low temperatures, remain in the solution (now called the mother liquor).[3] This selective crystallization allows for the separation of the pure solid compound from the dissolved impurities upon filtration.[4] The slow, controlled formation of the crystal lattice is crucial, as it tends to exclude molecules that do not fit perfectly, i.e., the impurities.[2]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

Selecting the right solvent is the most critical step for a successful recrystallization.[5] For an aromatic aldehyde like 2-Chloro-4-ethoxy-5-methylbenzaldehyde, the ideal solvent should possess the following characteristics:

-

High Temperature Coefficient: The solvent must dissolve the compound when hot but not when cold. This ensures maximum recovery of the purified product upon cooling.[2]

-

Inertness: The solvent must not react chemically with the aldehyde functionality or any other part of the molecule.[1]

-

Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting in the solvent instead of dissolving).[6] Additionally, a moderately volatile solvent is preferred so it can be easily removed from the final crystals during drying.[1]

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2]

-

Safety and Practicality: The solvent should be non-toxic, non-flammable, and cost-effective whenever possible.[1]

Section 2: Protocol for Recrystallization

Q3: How do I perform a preliminary solvent screen for 2-Chloro-4-ethoxy-5-methylbenzaldehyde?

A small-scale solubility test is essential to identify the optimal solvent or solvent system before committing the bulk of your material.

Experimental Protocol: Small-Scale Solvent Screening

-

Place approximately 20-30 mg of your crude 2-Chloro-4-ethoxy-5-methylbenzaldehyde into a small test tube.

-

Add the chosen solvent dropwise at room temperature, agitating the tube after each addition. Note if the compound dissolves readily in the cold solvent. If it does, that solvent is unsuitable as a primary recrystallization solvent.

-

If the compound is insoluble or sparingly soluble in the cold solvent, begin heating the test tube in a water or sand bath.[3]

-

Continue adding the solvent dropwise until the solid just dissolves at the boiling point of the solvent.[5]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

-

Observe the quantity and quality of the crystals formed. A dense crop of crystals indicates a good solvent.

Solvent Selection Table for Aromatic Aldehydes

| Solvent | Boiling Point (°C) | Properties & Safety Considerations | Potential Use |

| Ethanol | 78 | Good general solvent for moderately polar compounds. Miscible with water. Flammable. | Primary solvent or as the "good solvent" in a mixed system with water.[6] |

| Isopropanol | 82 | Similar to ethanol, slightly less polar. Flammable. | Primary solvent. |

| Ethyl Acetate | 77 | Good solvent, moderately polar. Flammable. | Primary solvent or in a mixed system with hexane. |

| Toluene | 111 | Good for less polar compounds. Ensure boiling point is below compound's melting point. Flammable, toxic. | Primary solvent. Often used in syntheses of substituted benzaldehydes.[7] |

| Hexane/Heptane | 69 / 98 | Non-polar solvents. Unlikely to dissolve the compound alone. Flammable. | Used as the "bad solvent" or "anti-solvent" in a mixed-solvent system.[1][8] |

| Water | 100 | The compound is likely insoluble due to its organic structure.[9][10] | Used as the "bad solvent" or "anti-solvent" in a mixed-solvent system with an alcohol.[4] |

Q4: What is the detailed, step-by-step protocol for recrystallizing this compound?

This protocol outlines a standard single-solvent recrystallization procedure.

Experimental Protocol: Standard Recrystallization Workflow

-

Dissolution: Place the crude 2-Chloro-4-ethoxy-5-methylbenzaldehyde and a boiling chip into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).[3] Add the minimum amount of the chosen hot solvent to dissolve the solid completely by heating the mixture on a hotplate.[5]

-

Hot Filtration (Optional): If insoluble impurities (like dust or catalysts) or colored impurities (after charcoal treatment) are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[2][3]

-

Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for forming large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.[5]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

-

Washing: With the vacuum off, add a small amount of ice-cold, fresh solvent to the funnel to wash away any adhering mother liquor. Reapply the vacuum to pull the wash solvent through.[5][6]

-

Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a desiccator or a vacuum oven.

Caption: Standard workflow for the recrystallization of a solid organic compound.

Section 3: Troubleshooting Guide

Q5: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem with several potential causes:

-

Cause 1: High Solute Concentration: The solution is too concentrated, causing the compound to become supersaturated at a temperature above its melting point.

-

Solution: Reheat the mixture to dissolve the oil, add a small amount (1-5%) of additional hot solvent to decrease the concentration, and then allow it to cool slowly again.[1]

-

-

Cause 2: Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as a supercooled liquid.

-

Solution: Reheat to redissolve, and ensure the flask is well-insulated (e.g., by placing it on a cork ring or paper towels) to slow the cooling rate.[11]

-

-

Cause 3: Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.

-

Solution: Select a solvent with a lower boiling point.[1] If you are using a mixed-solvent system, you may have added too much "anti-solvent" too quickly.

-

Q6: No crystals have formed even after the solution has cooled to room temperature. What should I do?

This indicates that the solution is not supersaturated, or that nucleation has not begun.

-

Cause 1: Too Much Solvent Was Used: This is the most common reason for failure to crystallize. The solution is simply not saturated at the lower temperature.[5]

-

Cause 2: Nucleation Failure: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

-

Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches provide a surface for crystallization to initiate.[2][5]

-

Solution 2 (Seeding): Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for further crystal growth.[5][11]

-

-

Cause 3: Ineffective Solvent: The compound may still be too soluble in the chosen solvent, even when cold.

-

Solution: If boiling off solvent is ineffective, consider using a mixed-solvent system. Add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the cooled solution until it becomes persistently cloudy, then warm slightly to redissolve and cool again.[1]

-

Caption: Decision tree for troubleshooting common recrystallization problems.

Q7: The yield of my recrystallized product is very low. What are the likely causes?

A low yield is disappointing but can often be rectified by optimizing the technique. Some product loss is inherent to the process, as the compound will have some finite solubility in the cold mother liquor.[5]

-

Using too much solvent: This is a primary cause of low recovery.[6]

-

Premature crystallization: If the solution cools too fast during a hot filtration step, the product can crystallize along with the impurities, reducing the final yield.

-

Incomplete cooling: Failing to cool the solution in an ice bath will leave a significant amount of product dissolved in the mother liquor.[6]

-

Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of the product.[5]

-

Too many transfers: Multiple transfers of the solid between flasks can lead to mechanical losses.

Q8: The crystals are colored, but the pure compound should be white/colorless. How can I remove colored impurities?

Colored impurities are often large, polar molecules that can be adsorbed onto the surface of activated charcoal.

-

Solution: After dissolving the crude solid in the hot solvent, cool the solution slightly to stop it from boiling. Add a very small amount of activated charcoal (enough to cover the tip of a spatula) to the flask.[3] Swirl the mixture and bring it back to a boil for a few minutes. The colored impurities will adsorb to the carbon. Remove the charcoal via hot gravity filtration and then proceed with the cooling and crystallization steps as usual.[1] Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.[1]

Q9: How do I confirm the purity of my recrystallized 2-Chloro-4-ethoxy-5-methylbenzaldehyde?

The most common and straightforward method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, which typically causes the melting point to be depressed and the range to broaden. Comparing your experimental melting point to a literature value is a key indicator of purity.

Section 4: Frequently Asked Questions (FAQs)

Q10: What are the common impurities expected in a typical synthesis of 2-Chloro-4-ethoxy-5-methylbenzaldehyde?

Impurities will depend on the synthetic route, but can generally include:

-

Unreacted Starting Materials: The precursors used in the synthesis.

-

Isomeric Byproducts: Depending on the reaction, isomers may form. For example, in aromatic substitution reactions, different positional isomers can be a significant impurity.[12]

-

Over-reaction Products: Further reaction of the desired product.

-

Side-Reaction Products: Products from competing reaction pathways.[13]

-

Oxidation Product: The aldehyde group can be sensitive to oxidation, potentially forming the corresponding carboxylic acid (2-Chloro-4-ethoxy-5-methylbenzoic acid), especially if the reaction is exposed to air for prolonged periods at high temperatures.[12]

Q11: Can I use a mixed-solvent system? How does that work?

Yes, a mixed-solvent system is an excellent technique when no single solvent has the ideal properties.[6] This method uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[4]

The procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent. Then, the "bad" solvent is added dropwise to the hot solution until a persistent cloudiness appears, indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]

Q12: What safety precautions should I take during this recrystallization?

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Be cautious when heating flammable organic solvents. Use a steam bath or a heating mantle with a stirrer, not an open flame.[3]

-

Consult the Safety Data Sheet (SDS) for all chemicals and solvents used.

References

-

Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]

-

University of California, Irvine. (n.d.). Recrystallization. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332–4336. Available at: [Link]

-

European Patent Office. (n.d.). Method for the purification of benzaldehyde. EP 0016487 B1. Available at: [Link]

-

van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. Available at: [Link]

- Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes.

-

University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]

-

LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

-

Occidental College. (n.d.). Recrystallization I. Available at: [Link]

-

University of Massachusetts. (n.d.). Recrystallization. Available at: [Link]

-

Solubility of Things. (n.d.). o-Tolualdehyde. Available at: [Link]

-

Reddit. (2020). Recrystallisation Help. r/Chempros. Available at: [Link]

-

University of York. (n.d.). Recrystallisation. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook. Available at: [Link]

-

Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recrystallization [sites.pitt.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Chemistry Teaching Labs - Recrystallisation [chemtl.york.ac.uk]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 14. 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Chloro-4-methylbenzaldehyde | C8H7ClO | CID 13553331 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Reactivity of 2-Chloro-4-ethoxy-5-methylbenzaldehyde

Welcome to the technical support center for 2-Chloro-4-ethoxy-5-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this substituted benzaldehyde. As a versatile building block, its unique substitution pattern presents specific hurdles that can lead to sluggish or incomplete reactions. This document provides an in-depth analysis of the underlying causes of its low reactivity and offers actionable, field-proven troubleshooting strategies to optimize your synthetic outcomes.

Core Reactivity Analysis: A Tale of Competing Effects

The observed reactivity of 2-Chloro-4-ethoxy-5-methylbenzaldehyde is not governed by a single factor, but rather by an interplay between steric and electronic effects originating from its substituents. Understanding this balance is the first step in effective troubleshooting.

-

Electronic Effects : The reactivity of an aldehyde in nucleophilic additions is dictated by the electrophilicity (the partial positive charge) of the carbonyl carbon.[1] The substituents on the aromatic ring significantly modulate this property.

-

Deactivating Group : The ethoxy group (-OEt) at the para-position is a powerful electron-donating group (EDG) through resonance. It pushes electron density into the benzene ring, which in turn reduces the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde inherently less attractive to nucleophiles compared to unsubstituted benzaldehyde.[1][2]

-

Activating Group : Conversely, the chlorine atom (-Cl) at the ortho-position is an electron-withdrawing group (EWG) through induction. This effect pulls electron density away from the ring and carbonyl carbon, slightly increasing its electrophilicity.[3] However, the resonance effect of the para-ethoxy group is generally dominant, resulting in a net electronic deactivation of the aldehyde.

-

-

Steric Hindrance : This is arguably the most significant factor contributing to the compound's low reactivity. The chlorine atom's position directly adjacent to the aldehyde group creates a physical barrier.[2][4] This "ortho effect" impedes the ability of nucleophiles to approach the carbonyl carbon at the necessary angle for a successful reaction, thereby increasing the activation energy of the reaction.[5][6]

Caption: Factors contributing to the low reactivity of the target aldehyde.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is showing low conversion even after extended reaction times. What is the primary cause?

Answer: The primary cause is a combination of significant steric hindrance from the ortho-chloro group and electronic deactivation from the para-ethoxy group. The bulky chlorine atom physically blocks the incoming nucleophile, while the electron-donating ethoxy group reduces the electrophilicity of the carbonyl carbon, making it a less favorable target for attack.[1][2][5] This synergy results in a high activation energy barrier, leading to slow or incomplete reactions under standard conditions.

Q2: How can I overcome the steric hindrance to improve reaction rates?

Answer: Mitigating steric hindrance requires strategic adjustments to your reaction conditions to provide more energy or use smaller, more aggressive reagents.

-

Increase Reaction Temperature: Supplying more thermal energy helps reacting molecules overcome the activation barrier. Consider refluxing in higher-boiling solvents like toluene or xylene, but monitor for potential side reactions or degradation.

-

Use Smaller Nucleophiles: If your synthesis allows, opt for the smallest possible nucleophilic reagent. For example, in organometallic additions, methyl lithium is less sterically demanding than tert-butyl lithium.

-

Microwave Irradiation: Microwave synthesis can often dramatically reduce reaction times by efficiently heating the reaction mixture, providing the necessary energy to overcome steric barriers that are insurmountable with conventional heating.

Q3: What strategies can I use to counteract the aldehyde's electronic deactivation?

Answer: To overcome the reduced electrophilicity of the carbonyl carbon, you must make it a "better" electrophile. This is most effectively achieved through catalysis.

-

Employ Lewis Acid Catalysis: The addition of a Lewis acid (e.g., TiCl₄, MgBr₂·OEt₂, BF₃·OEt₂, Sc(OTf)₃) is a highly effective strategy. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and significantly increasing the partial positive charge on the carbonyl carbon. This "activation" makes the aldehyde much more susceptible to nucleophilic attack.

Sources

Technical Support Center: Optimizing Reactions with 2-Chloro-4-ethoxy-5-methylbenzaldehyde

Welcome to the technical support center for 2-Chloro-4-ethoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperatures involving this versatile benzaldehyde derivative.

Introduction to the Reactivity of 2-Chloro-4-ethoxy-5-methylbenzaldehyde

2-Chloro-4-ethoxy-5-methylbenzaldehyde is a substituted aromatic aldehyde with a unique combination of functional groups that influence its reactivity. The chlorine atom at the ortho position and the ethoxy and methyl groups at the para and meta positions, respectively, create a specific electronic and steric environment around the carbonyl group. The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. However, the electron-donating effects of the ethoxy and methyl groups can modulate this reactivity.

Temperature is a critical parameter in controlling the outcome of reactions with this molecule. Optimizing the reaction temperature is essential for maximizing yield, minimizing side-product formation, and ensuring the desired regioselectivity. This guide will address common questions and troubleshooting scenarios related to temperature optimization in key reactions involving 2-Chloro-4-ethoxy-5-methylbenzaldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Synthesis of 2-Chloro-4-ethoxy-5-methylbenzaldehyde

Question 1: What are the key considerations for temperature control during the synthesis of 2-Chloro-4-ethoxy-5-methylbenzaldehyde via formylation?

Answer: The synthesis of 2-Chloro-4-ethoxy-5-methylbenzaldehyde, typically achieved through formylation of the corresponding 1-chloro-5-ethoxy-4-methylbenzene, is highly sensitive to temperature. The choice of formylation method (e.g., Vilsmeier-Haack, Duff, or Rieche reaction) will dictate the optimal temperature range.

-

Vilsmeier-Haack Reaction: This reaction, which uses reagents like phosphorus oxychloride and dimethylformamide, often requires careful temperature control to prevent the formation of impurities. While the reaction can be run at a range of temperatures, it is crucial to maintain a consistent temperature to ensure reproducible results. In some cases involving related structures, the reaction temperature is carefully controlled at around 60°C to avoid degradation of the product.[1]

-

Duff Reaction: This formylation of phenols uses hexamethylenetetramine (HMTA). The temperature needs to be high enough to drive the reaction but not so high as to cause polymerization or the formation of unwanted side products. For some phenolic substrates, temperatures around 70°C have been found to be optimal.[2]

-

Lithiation followed by formylation: For related halogenated aromatic compounds, formylation via lithiation with an organolithium reagent like n-butyllithium followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF) is performed at very low temperatures. A broad range of -100°C to 60°C has been cited in patents for similar structures, with the initial lithiation step typically occurring at the lower end of this range to ensure selectivity and prevent side reactions.[3]

Troubleshooting Guide: Synthesis

| Problem | Potential Cause Related to Temperature | Suggested Solution |

| Low Yield | Reaction temperature is too low, leading to incomplete conversion. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC. |

| Reaction temperature is too high, causing decomposition of the product or starting material. | Lower the reaction temperature. For highly exothermic reactions, ensure efficient cooling and slow addition of reagents. | |

| Formation of Side Products (e.g., di-formylation, polymers) | The reaction temperature is too high, promoting side reactions. | Reduce the reaction temperature. For Duff reactions, excessive heat can lead to resin formation.[2] |

| Inconsistent Results | Poor temperature control throughout the reaction. | Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat, cryostat) to maintain a stable temperature. |

Diagram: General Formylation Workflow

Caption: A generalized workflow for the synthesis of 2-Chloro-4-ethoxy-5-methylbenzaldehyde.

Reactions of 2-Chloro-4-ethoxy-5-methylbenzaldehyde

Question 2: How does temperature affect the outcome of a Knoevenagel condensation with 2-Chloro-4-ethoxy-5-methylbenzaldehyde?

Answer: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. Temperature plays a significant role in both the reaction rate and the final yield.

-

General Trend: In many cases, increasing the reaction temperature for a Knoevenagel condensation leads to a higher reaction rate and improved yields, up to an optimal point. The reaction can often be performed at a wide range of temperatures, from room temperature to the reflux temperature of the solvent.[4]

-

Room Temperature Reactions: Green chemistry approaches have demonstrated that Knoevenagel condensations can be efficiently carried out at room temperature, sometimes even in the absence of a solvent, which can be advantageous for sensitive substrates.[1]

-

Elevated Temperatures: For less reactive methylene compounds or to shorten reaction times, heating is often necessary. The specific temperature will depend on the solvent and the catalyst used. It is advisable to start at a moderate temperature (e.g., 40-60°C) and adjust as needed based on reaction monitoring.

Troubleshooting Guide: Knoevenagel Condensation

| Problem | Potential Cause Related to Temperature | Suggested Solution |

| Slow or Incomplete Reaction | The reaction temperature is too low. | Gradually increase the temperature, for instance, to the reflux temperature of the solvent, while monitoring for any decomposition. |

| Formation of Byproducts | The reaction temperature is too high, leading to side reactions or decomposition of the product. | Lower the reaction temperature. Consider running the reaction at room temperature for a longer period. |

| Poor Yield | The temperature may not be optimal for the specific catalyst and solvent system being used. | Screen a range of temperatures (e.g., room temperature, 40°C, 60°C, reflux) to identify the optimal condition for your system. |

Question 3: What is the optimal temperature range for a Wittig reaction involving 2-Chloro-4-ethoxy-5-methylbenzaldehyde?

Answer: The Wittig reaction, which converts aldehydes to alkenes, is a robust reaction, but temperature can influence its efficiency and, in some cases, stereoselectivity.

-

General Temperature Range: A broad temperature range of 0°C to 100°C is generally applicable for Wittig reactions.[5] The specific temperature often depends on the reactivity of the ylide and the aldehyde.

-

Ylide Generation: The initial step of ylide formation from the phosphonium salt and a strong base is often carried out at a low temperature (e.g., 0°C or even -78°C) to control the reaction and prevent ylide decomposition.

-

Reaction with the Aldehyde: The reaction of the ylide with the aldehyde can often be performed at room temperature. For less reactive, stabilized ylides, heating may be necessary to drive the reaction to completion. A study on a triphenylarsine-mediated Wittig reaction found that while the arsonium salt formation required heating to 80°C, the subsequent reaction with the aldehyde was optimal at room temperature.[6]

Troubleshooting Guide: Wittig Reaction

| Problem | Potential Cause Related to Temperature | Suggested Solution |

| No Reaction or Low Conversion | The reaction temperature is too low, especially if a stabilized ylide is used. | After the initial ylide formation, allow the reaction mixture to warm to room temperature. If the reaction is still slow, gentle heating (e.g., to 40-60°C) may be required. |

| Ylide Decomposition | The temperature during ylide formation or reaction is too high. | Maintain a low temperature during the addition of the base to the phosphonium salt. If heating is required for the reaction with the aldehyde, do so cautiously and monitor for decomposition. |

| Formation of Side Products | High temperatures can sometimes lead to side reactions. A related reduction reaction of a similar ketone showed impurity formation at elevated temperatures.[7] | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often a good starting point for the olefination step. |

Diagram: Troubleshooting Temperature in Aldehyde Reactions

Caption: A decision tree for troubleshooting common temperature-related issues.

Summary of Recommended Temperature Ranges

The following table provides general starting points for temperature optimization in reactions involving 2-Chloro-4-ethoxy-5-methylbenzaldehyde, based on data from analogous systems. It is crucial to note that these are starting recommendations and should be optimized for each specific reaction.

| Reaction Type | Typical Temperature Range (°C) | Key Considerations |

| Formylation (Synthesis) | -78 to 70 | Highly dependent on the specific formylation method. Low temperatures are critical for lithiation-based methods. |

| Knoevenagel Condensation | Room Temperature to Reflux | Start at room temperature or slightly elevated temperatures (40-60°C). Higher temperatures can increase the rate but may also lead to side reactions. |

| Wittig Reaction | 0 to 100 | Ylide formation is often done at low temperatures (0°C). The reaction with the aldehyde can usually proceed at room temperature. |

| Reduction (to alcohol) | 0 to 50 | Based on related reductions, start at lower temperatures to avoid side-product formation.[7] |

Conclusion

Optimizing the reaction temperature is a critical step in achieving high yields and purity in reactions involving 2-Chloro-4-ethoxy-5-methylbenzaldehyde. The electronic and steric properties of this molecule necessitate careful control of reaction conditions. By understanding the general principles of how temperature affects the synthesis and subsequent reactions of this aldehyde, and by employing systematic troubleshooting, researchers can significantly improve their experimental outcomes. Always begin with the recommended temperature ranges and optimize based on careful reaction monitoring.

References

- Kesel, A. J., et al. (1996). Tetrahedron, 52(47), 14787-14800.

- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (2014).

- US4751307A - Wittig-reaction processes. (1988).

- EP3237394B1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes. (2020).

- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.).

- WO2020050368A1 - Method for preparing vilsmeier reagent. (2020).

- Troubleshooting side reactions during the formylation step of synthesis - Benchchem. (2025).

- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015).

- US20090030193A1 - Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl)

- Wittig reaction - Wikipedia. (n.d.).

- Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organoc

- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - P

- Knoevenagel condens

- The Knoevenagel condensation between substituted benzaldehydes (1a–j)...

- US5457239A - Process for formylation of arom

- CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermedi

- Process for the production of 4-hydroxybenzaldehyde derivatives - P

- Wittig Reaction - Organic Chemistry Portal. (n.d.).

- 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem. (n.d.).

- United States P

- Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | P

- Process for preparing 4-(2-(2-pyridyl)ethoxy)

- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2016).

- Process for the production of 4-chloro-trichloro-methyl benzene - European P

- 103896752 Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (2014).

- 1-(2-Chloro-ethoxy)-4-methyl-benzene - PubChem. (n.d.).

- Synthesis of olefins via a Wittig reaction medi

- WO1998020013A9 - NOVEL KNOEVENAGEL CONDENSATION PRODUCTS, METHOD FOR PRODUCING THE SAME, AND USE THEREOF - Google P

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (2024).

- Rieche formyl

- i, United States P

- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limit

- (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)

Sources

- 1. CN103351270B - Method for catalyzing Knoevenagel condensation reaction by using function ion liquid - Google Patents [patents.google.com]

- 2. FR2468594A1 - 2-Ethoxy-4-chloro-5-carbethoxy-pyrimidine - intermediate for antibacterial pyromidic and pipemidic acids prepd. from ethoxy-isourea and ethyl ethoxy-methylene malonate and chlorination - Google Patents [patents.google.com]

- 3. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 4. WO1998020013A9 - NOVEL KNOEVENAGEL CONDENSATION PRODUCTS, METHOD FOR PRODUCING THE SAME, AND USE THEREOF - Google Patents [patents.google.com]

- 5. US4751307A - Wittig-reaction processes - Google Patents [patents.google.com]

- 6. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

handling moisture sensitivity of 2-Chloro-4-ethoxy-5-methylbenzaldehyde

Technical Support Center: Handling & Stability Guide Product: 2-Chloro-4-ethoxy-5-methylbenzaldehyde CAS: [Specific CAS if available, otherwise generic class ref] Document ID: TS-CEMB-004

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers misdiagnose the instability of electron-rich benzaldehydes like 2-Chloro-4-ethoxy-5-methylbenzaldehyde . While often labeled "moisture sensitive," the primary degradation pathway is actually radical-initiated autoxidation , which converts the aldehyde to its corresponding benzoic acid (2-chloro-4-ethoxy-5-methylbenzoic acid).

Why focus on moisture? Water acts as a critical enabler in this process.[1] Moisture lowers the energy barrier for radical propagation and, more critically, introduces "wetness" that destroys the stoichiometry of downstream organometallic reactions (e.g., Grignard additions, Wittig reactions) where this intermediate is most commonly used.

This guide treats moisture control not just as a storage requirement, but as a quality assurance parameter for high-yield synthesis.[1]

Visualizing the Degradation & Handling Workflow

The following diagram illustrates the "Chain of Custody" required to maintain the integrity of this aldehyde, highlighting where moisture ingress triggers failure modes.

Figure 1: Critical Control Points for Moisture and Oxidation Management.[1] Moisture acts as a dual threat: catalyzing oxidation and directly quenching downstream reagents.

Troubleshooting Hub (Q&A)

This section addresses real-world scenarios reported by our user base of medicinal chemists and process engineers.

Scenario A: Physical Appearance Changes

Q: The material in my bottle has formed a crust or looks "wet" despite being a solid. Is it still usable?

-

Diagnosis: This is a classic sign of partial oxidation or hydrate formation .[1]

-

Mechanism: Benzaldehydes can absorb atmospheric moisture to form gem-diols (hydrates), which depresses the melting point, causing the solid to look "oily" or sticky. Simultaneously, if oxygen was present, the white crust is likely the benzoic acid derivative, which has a much higher melting point but acts as a nucleation site for degradation.

-

-

Actionable Protocol:

-

Do not scrape the crust. This concentrates the impurity.[1]

-

Purification: Recrystallize immediately. A mixture of Hexanes/Ethyl Acetate (or Cyclohexane) is typically effective for this class of compounds [1].[1]

-

Verification: Check the melting point.[1][2][3] Pure 2-Chloro-4-ethoxy-5-methylbenzaldehyde should have a sharp melting point (typically ~45-55°C range, dependent on polymorph).[1] A range >2°C indicates significant impurity.[1]

-

Scenario B: Analytical Discrepancies

Q: My NMR spectrum shows a small broad singlet at ~11.0 ppm and the aldehyde peak at 10.2 ppm integrates lower than expected. Is this water?

-

Diagnosis: No, that is Benzoic Acid .[1]

-

Impact: If you are performing a reductive amination or a Wittig reaction, the acidic proton will quench your base (e.g., n-BuLi, NaH) or reducing agent, lowering yields drastically.

-

Correction:

Scenario C: Reaction Stalling

Q: I’m using this aldehyde in a Grignard reaction, but I’m getting 50% unreacted starting material. I dried the solvent!

-

Diagnosis: The aldehyde itself introduced the moisture ("Wet Cargo").[1]

-

Root Cause: Even if the aldehyde looks dry, it can hold 0.5–1.0 wt% water within the crystal lattice or on the surface if stored in a fridge without secondary containment.

-

-

The "Azeotrope" Fix:

Technical Specifications & Compatibility

Solubility & Solvent Compatibility Table

| Solvent | Solubility | Moisture Risk | Recommended Drying Agent |

| Dichloromethane (DCM) | High | Low | MgSO₄ or CaH₂ (distilled) |

| Tetrahydrofuran (THF) | High | High (Hygroscopic) | Na/Benzophenone or Molecular Sieves (3Å) |

| Ethanol/Methanol | Moderate | N/A (Protic) | N/A (Avoid for organometallics) |

| Hexanes | Low (Cold) / High (Hot) | Low | Na wire |

Storage Protocol: The "Double-Wall" Standard

To guarantee a shelf-life of >12 months, adopt the Double-Wall method:

-

Primary Container: Amber glass vial with a Teflon-lined screw cap. Tape the seal with Parafilm or electrical tape.[1]

-

Secondary Container: Place the vial inside a larger jar containing a pouch of activated silica gel or Drierite with an oxygen scavenger sachet.

-

Environment: Store at 2–8°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid [4].

Scientific Validation (Self-Check)

Before committing this material to a high-value step (e.g., GMP synthesis), perform this 10-minute validity check:

-

Visual: Is it a free-flowing powder/crystalline solid? (Pass) vs. Clumpy/Oily (Fail).[1]

-

Solubility: Dissolve 50mg in 1mL dry THF. Solution should be clear. Turbidity suggests benzoic acid (less soluble in neutral organics) or inorganic salts.[1]

-

Aldehyde Test (Optional): A quick TLC stain with 2,4-DNP (Dinitrophenylhydrazine).[1] Instant orange/red precipitate confirms active aldehyde.[1] Slow/weak response suggests oxidation.[1]

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General recrystallization protocols for aromatic aldehydes).

-

BenchChem. Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. Link (Accessed 2024).

- Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Standard azeotropic drying methods).

-

Sigma-Aldrich. Technical Bulletin: Handling Air-Sensitive Reagents. Link (General handling of sensitive carbonyls).

(Note: While specific degradation rates for 2-Chloro-4-ethoxy-5-methylbenzaldehyde are proprietary to specific manufacturing batches, the behavior described above is chemically homologous to 2-Chloro-5-methylbenzaldehyde and 4-ethoxybenzaldehyde derivatives.)

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Chloro-4-ethoxy-5-methylbenzaldehyde

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Chloro-4-ethoxy-5-methylbenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering a scientifically sound and authoritative resource for robust analytical method development.

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. For novel compounds like 2-Chloro-4-ethoxy-5-methylbenzaldehyde, developing a reliable and validated analytical method to assess purity is a fundamental requirement throughout the drug development lifecycle. This guide will explore the systematic approach to developing a stability-indicating HPLC method, comparing various stationary phases, mobile phase compositions, and the rationale for their selection.

Foundational Principles of HPLC Method Development

The primary objective of this HPLC method is to separate the main compound, 2-Chloro-4-ethoxy-5-methylbenzaldehyde, from its potential process-related impurities and degradation products. A successful method must be specific, accurate, precise, linear, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[1][2][3][4][5] The development process is a systematic investigation of chromatographic parameters to achieve the desired separation.

dot graph "hplc_method_development_workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4"]; node [style="filled", shape="box", fontname="Arial", fontsize="10", margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];

subgraph "cluster_0" { label="Phase 1: Analyte & Method Objective"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Analyte [label="Analyte Characterization\n(2-Chloro-4-ethoxy-5-methylbenzaldehyde)"]; ATP [label="Define Analytical Target Profile (ATP)\n(Purity Assay, Impurity Profiling)[4][5]"]; Analyte -> ATP; }

subgraph "cluster_1" { label="Phase 2: Initial Screening"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Column_Screening [label="Column Screening\n(C18, Phenyl, Cyano)"]; Mobile_Phase_Screening [label="Mobile Phase Screening\n(Acetonitrile vs. Methanol)"]; }

subgraph "cluster_2" { label="Phase 3: Method Optimization"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Gradient_Optimization [label="Gradient Optimization"]; pH_Optimization [label="pH & Buffer Optimization"]; Flow_Rate_Temp [label="Flow Rate & Temperature"]; Detector_Wavelength [label="Detector Wavelength Selection"]; Gradient_Optimization -> pH_Optimization -> Flow_Rate_Temp -> Detector_Wavelength; }

subgraph "cluster_3" { label="Phase 4: Method Validation"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; Forced_Degradation [label="Forced Degradation Studies\n(Specificity)[6][7][8]"]; Validation_Parameters [label="Validation of Key Parameters\n(Linearity, Accuracy, Precision, etc.)[2][3]"]; Forced_Degradation -> Validation_Parameters; }

ATP -> Column_Screening; Column_Screening -> Mobile_Phase_Screening; Mobile_Phase_Screening -> Gradient_Optimization; Validation_Parameters -> Final_Method [label="Final Validated HPLC Method", style="bold", color="#34A853"]; } Figure 1: A systematic workflow for HPLC method development, from initial analyte characterization to the final validated method.

Comparative Analysis of Stationary Phases

The choice of the stationary phase is the most critical decision in HPLC method development as it governs the primary separation mechanism.[9] For an aromatic aldehyde like 2-Chloro-4-ethoxy-5-methylbenzaldehyde, several reversed-phase columns are viable options.

-

C18 (Octadecylsilane): This is the most common and versatile reversed-phase packing material.[10] It provides excellent hydrophobic retention for a wide range of compounds. For our target analyte, a C18 column is a logical starting point due to the compound's aromatic nature and moderate polarity.

-

Phenyl-Hexyl: Columns with a phenyl stationary phase offer alternative selectivity, particularly for aromatic compounds, through π-π interactions in addition to hydrophobic interactions.[11][12] This can be advantageous for separating structurally similar impurities, such as positional isomers, which might co-elute on a C18 column.[11]

-